
Cadmiumato--zincato (7/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmiumato–zincato (7/1) is a chemical compound that combines cadmium and zinc in a specific ratio. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure and composition allow it to exhibit characteristics that are beneficial for specific scientific and industrial uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Cadmiumato–zincato (7/1) typically involves the combination of cadmium and zinc under controlled conditions. One common method is the Traveling Heater Method (THM), which is a solution-based growth technique. This method is preferred for obtaining high-quality crystals with high yield due to its ability to lower growth temperatures and reduce the segregation of zinc .
Industrial Production Methods: In industrial settings, the production of Cadmiumato–zincato (7/1) may involve large-scale synthesis techniques. These methods ensure the consistent quality and purity of the compound, which is crucial for its applications in various industries. The use of seed crystals and controlled temperature conditions are essential to achieve the desired properties of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmiumato–zincato (7/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, cadmium in the compound can react with oxygen to form cadmium oxide (CdO) under specific conditions .
Common Reagents and Conditions:
Oxidation: Cadmium reacts with oxygen at elevated temperatures to form cadmium oxide.
Reduction: The compound can be reduced using hydrogen gas at high temperatures.
Substitution: Cadmium can react with halogens such as chlorine, bromine, and iodine to form corresponding cadmium halides.
Major Products: The major products formed from these reactions include cadmium oxide, cadmium halides, and other cadmium-based compounds, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Cadmiumato–zincato (7/1) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various cadmium and zinc-based compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding metal interactions in biological systems.
Medicine: Research is ongoing to explore its potential in medical applications, such as in the development of diagnostic tools and treatments.
Mécanisme D'action
The mechanism by which Cadmiumato–zincato (7/1) exerts its effects involves its interaction with molecular targets and pathways. The compound’s cadmium and zinc components can interact with various biological molecules, influencing cellular processes and pathways. These interactions can lead to changes in cellular function and behavior, which are being studied for potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Cadmium Zinc Telluride (CdZnTe): A compound used in radiation detection and semiconductor applications.
Cadmium Sulfide (CdS): Known for its use in photodetectors and solar cells.
Zinc Oxide (ZnO): Widely used in various industrial applications, including as a catalyst and in the production of rubber.
Uniqueness: Cadmiumato–zincato (7/1) is unique due to its specific ratio of cadmium to zinc, which imparts distinct properties that are not found in other similar compounds. This unique composition allows it to be used in specialized applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
647831-96-7 |
|---|---|
Formule moléculaire |
Cd7Zn |
Poids moléculaire |
852.3 g/mol |
Nom IUPAC |
cadmium;zinc |
InChI |
InChI=1S/7Cd.Zn |
Clé InChI |
MFIRDFVDXJGWIN-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


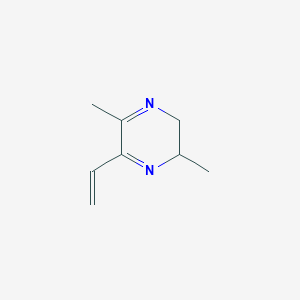
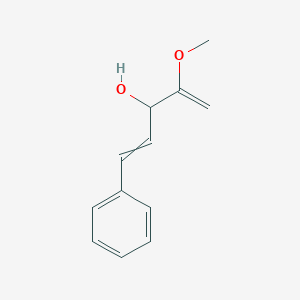
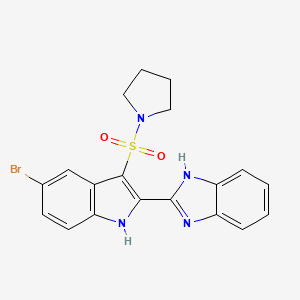
![3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl-](/img/structure/B12611190.png)
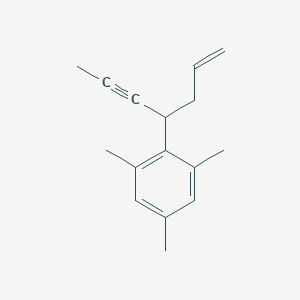
![3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione](/img/structure/B12611199.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)

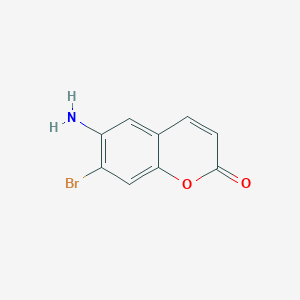
![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)
![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)

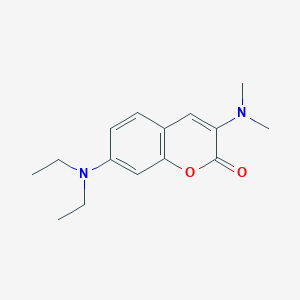
![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)
